(2-Isobutylpyridin-3-yl)methanol vs. 2-Methyl Analog: 1.6-Fold Increase in Predicted Lipophilicity
The 2-isobutyl substituent in (2-Isobutylpyridin-3-yl)methanol confers a substantially higher predicted lipophilicity compared to the 2-methyl analog, (2-methylpyridin-3-yl)methanol. The target compound exhibits a calculated ACD/LogP of 1.41 , while the 2-methyl analog has a reported LogP of approximately 0.88 [1]. This 0.53 log unit difference corresponds to a 1.6-fold increase in octanol-water partition coefficient (P), indicating greater membrane permeability and a potentially improved ability to cross the blood-brain barrier [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 1.41 (predicted) |
| Comparator Or Baseline | (2-methylpyridin-3-yl)methanol: LogP: 0.88 (reported) |
| Quantified Difference | 1.6-fold increase in predicted partition coefficient (ΔLogP = +0.53) |
| Conditions | In silico prediction using ACD/Labs Percepta platform (target) and reported literature values (comparator). |
Why This Matters
For procurement decisions in CNS drug discovery, a compound with higher LogP is often prioritized for its increased probability of achieving therapeutic concentrations in the brain.
- [1] Chem960. (2-methylpyridin-3-yl)methanol, CAS 56826-61-0. View Source
- [2] Wyllie, S., et al. (2017). Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors. J. Med. Chem. View Source
